2-tert-butyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Description
This compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity . It contains the 1,2,4-triazole ring in its structure, which is known for its multidirectional biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The structure of similar compounds was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in the orthorhombic crystal system with Pbca as the space group .Chemical Reactions Analysis
Compounds containing the 1,2,4-triazole ring are known for their broad range of chemical and biological properties . They have been used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-tert-butyl-N-[2-(1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O/c1-15(2,3)12-8-22-13(19-12)5-4-11(20-22)14(23)17-6-7-21-10-16-9-18-21/h4-5,8-10H,6-7H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDMFMBXCYKRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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